Validated Scaffold for Potent Human FASN Inhibition (IC50: 58 nM)
Compounds derived from the 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile scaffold have been demonstrated to be potent inhibitors of human Fatty Acid Synthase (FASN), a key enzyme target in oncology and metabolic disorders. A derivative featuring this specific 2,5-dichlorophenyl group, as disclosed in patent US20160176824, exhibited an IC50 of 58 nM against human FASN isolated from SKBr3 breast cancer cells [1].
| Evidence Dimension | Inhibition of Human FASN |
|---|---|
| Target Compound Data | IC50 = 58 nM (for a derivative containing the 1-(2,5-dichlorophenyl)cyclopentane motif) |
| Comparator Or Baseline | N/A (class-level evidence based on the specific substitution pattern) |
| Quantified Difference | N/A |
| Conditions | FASN enzyme isolated from SKBr3 human breast cancer cells. |
Why This Matters
This demonstrates the critical role of the 2,5-dichlorophenylcyclopentane core in achieving potent FASN inhibition, validating this building block for oncology and metabolic disease research programs.
- [1] 3-V Biosciences, Inc. (2016). 1,3-Disubstituted Cyclopentane Derivatives. U.S. Patent Application No. 20160176824. Retrieved from https://patents.justia.com/patent/20160176824 View Source
